2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-
Description
Historical Development of Benzoxazolone-Based Therapeutics
The medicinal potential of benzoxazolone derivatives traces back to the 1940s with the discovery of phytoalexins in cereal crops like wheat and maize. These natural 2(3H)-benzoxazolinone compounds exhibited robust antifungal and antimicrobial properties, prompting systematic exploration of synthetic analogs. Early work focused on simple substitutions, such as halogenation at the 5-position, yielding chlorzoxazone—a muscle relaxant approved in 1958 that remains clinically relevant today.
The 1990s marked a turning point with the development of Mannich base derivatives. Koksal et al. demonstrated that introducing piperazine groups at the 3-position of 5-nitro-2(3H)-benzoxazolone enhanced analgesic and anti-inflammatory activities by 40–60% compared to early analogs. This established piperazine as a critical pharmacophoric element. Subsequent decades saw diversification into acetylcholinesterase inhibitors (e.g., N-substituted-5-chloro derivatives from Soyer et al.) and antidiabetic agents (e.g., polyol pathway inhibitors from Guangijian et al.).
Recent advances (2020–2025) leverage computational drug design to optimize ADME properties. For instance, the 2021 discovery of (E)-2-(7-(4-hydroxy-3-methoxystyryl)-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid demonstrated how strategic styryl substitutions could simultaneously enhance antioxidant capacity (EC~50~ = 1.8 μM) and aldose reductase inhibition (IC~50~ = 0.34 μM). These innovations set the stage for complex hybrids like the title compound, which integrates sulfonyl, bromoaryl, and pyrrolidinylmethyl motifs.
Table 1: Evolution of Key Benzoxazolone Therapeutics
| Era | Representative Compound | Key Modification | Primary Activity |
|---|---|---|---|
| 1950s | Chlorzoxazone | 5-Chloro substitution | Muscle relaxation |
| 1990s | 5-Nitro-3-piperazinomethyl derivatives | Piperazine Mannich bases | Analgesic/anti-inflammatory |
| 2010s | 4-Hydroxy-2-benzoxazolone bioisosteres | Hydroxyl positioning | Dual COX/LOX inhibition |
| 2020s | Title compound | Piperazine-pyrrolidine hybrid | Multitarget enzyme modulation |
Structural Significance of Piperazine-Pyrrolidine Hybrid Systems
The integration of piperazine and pyrrolidine rings in the title compound exemplifies contemporary strategies to balance receptor affinity and metabolic stability. Piperazine’s diamine structure provides:
- Conformational flexibility : The chair-to-boat transitions enable adaptation to diverse binding pockets.
- Hydrogen-bonding capacity : Two tertiary nitrogens serve as hydrogen bond acceptors, critical for interacting with serine proteases and GPCRs.
- Synthetic versatility : The secondary amines permit straightforward functionalization with sulfonyl, acyl, or alkyl groups.
Pyrrolidine introduces complementary features:
- Stereochemical control : The five-membered ring’s puckered conformation imposes spatial constraints that enhance selectivity for targets like σ receptors.
- Lipophilicity modulation : With a logP ~1.2 higher than piperazine analogs, pyrrolidine-containing derivatives show improved blood-brain barrier penetration in preclinical models.
Table 2: Comparative Analysis of Piperazine vs. Pyrrolidine Moieties
| Parameter | Piperazine | Pyrrolidine | Hybrid Advantage |
|---|---|---|---|
| Ring strain | Chair conformation (low strain) | Envelope conformation (moderate) | Balanced flexibility/rigidity |
| H-bond capacity | 2 acceptors | 1 acceptor | Multisite recognition |
| Metabolic stability | CYP3A4 oxidation susceptibility | Glucuronidation resistance | Extended half-life |
| Synthetic modifications | N-alkylation, acylation | Spirocyclic derivatives | Diverse pharmacophore options |
In the title compound, the piperazine ring undergoes dual modification—sulfonylation at N4 and pyrrolidinylmethyl substitution at N2. This creates a stereoelectronic gradient where the sulfonyl group withdraws electron density (-I effect), while the pyrrolidine’s methyl group provides steric bulk (+T effect). Quantum mechanical calculations suggest this arrangement lowers the LUMO energy by ~1.3 eV compared to monosubstituted analogs, potentially enhancing nucleophilic attack susceptibility in enzyme active sites.
The bromo-dimethoxyphenyl component further augments binding through:
Properties
Molecular Formula |
C26H30BrClN4O7S |
|---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
3-[2-[4-(2-bromo-3,4-dimethoxyphenyl)sulfonyl-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H30BrClN4O7S/c1-37-21-7-8-22(24(27)25(21)38-2)40(35,36)30-11-12-31(18(15-30)14-29-9-3-4-10-29)23(33)16-32-19-13-17(28)5-6-20(19)39-26(32)34/h5-8,13,18H,3-4,9-12,14-16H2,1-2H3 |
InChI Key |
RUEIMHUOBMTXSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(C(C2)CN3CCCC3)C(=O)CN4C5=C(C=CC(=C5)Cl)OC4=O)Br)OC |
Origin of Product |
United States |
Biological Activity
2(3H)-Benzoxazolone and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-2(3H)-benzoxazolone, exhibits a range of pharmacological effects that warrant detailed exploration.
Overview of Biological Activities
The biological activities of 2(3H)-Benzoxazolone derivatives include:
- Analgesic : Effective in pain relief.
- Anti-inflammatory : Reduces inflammation.
- Antibacterial : Inhibits bacterial growth.
- Anticancer : Induces apoptosis in cancer cells.
- Anticonvulsant : Provides seizure control.
- Antiviral and Antifungal : Exhibits activity against viruses and fungi.
Cytotoxicity and Apoptosis
Recent studies have demonstrated the cytotoxic effects of 2(3H)-Benzoxazolone derivatives against various cancer cell lines. For instance, a study evaluated the effects of a synthesized derivative against MDA-MB-231 breast cancer cells. The MTT assay indicated a significant reduction in cell viability at a concentration of 50 µM over 72 hours, with apoptosis confirmed via TUNEL assays .
The structure-activity relationship (SAR) revealed that the presence of a chlorine substituent at the 5th position enhances the compound's interaction with caspase-3, a critical enzyme in apoptosis . This interaction suggests potential for further development as an anticancer agent.
Antimicrobial Activity
In antimicrobial evaluations, several derivatives were tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimal inhibitory concentrations (MICs) varied among compounds, with some demonstrating potent activity against these microorganisms . For example, certain derivatives showed significant efficacy against E. coli and S. aureus, highlighting their potential as therapeutic agents in treating infections .
Case Studies
- Cytotoxicity Against Breast Cancer Cells :
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the benzoxazolone scaffold can significantly influence biological activity. Key findings include:
Scientific Research Applications
Structure and Composition
The compound is characterized by a complex structure that includes a benzoxazolone core with various substituents that enhance its biological activity. The molecular formula is , indicating the presence of halogen and sulfur atoms, which are critical for its pharmacological interactions.
Molecular Weight
The molecular weight of this compound is approximately 466.82 g/mol, which influences its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Anticancer Activity
Research has demonstrated that derivatives of 2(3H)-benzoxazolone exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from this compound have shown significant cytotoxicity against MCF-7 (non-metastatic) and M4A4 (metastatic) breast cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that certain derivatives possess potent activity against gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .
Neuropharmacological Effects
The heterocyclic structure of 2(3H)-benzoxazolone allows it to interact with neurotransmitter receptors. It has been identified as a high-affinity ligand for dopaminergic (D2 and D4) and serotoninergic (5-HT1A and 5-HT-2A) receptors. This interaction suggests potential applications in treating neurological disorders such as schizophrenia and depression .
Anti-inflammatory Properties
Compounds based on the benzoxazolone scaffold have been explored for their anti-inflammatory effects. They act as PPAR-gamma antagonists, which are involved in regulating inflammatory responses in various tissues .
Case Study 1: Cytotoxicity in Breast Cancer
In a study conducted at Near East University, novel derivatives of 2(3H)-benzoxazolone were synthesized and evaluated for cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant potential as anticancer agents .
Case Study 2: Antimicrobial Screening
A series of benzoxazolone derivatives were screened for antimicrobial activity against standard bacterial strains. The study revealed that several compounds showed minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL, indicating their effectiveness against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzoxazolone Derivatives with Piperazine Linkages
Key Analogues :
- 5-Chloro-3-{[4-(2-ethylbenzyl)]piperazino-1-yl}-2-benzoxazolone (Compound 3, ): Lacks the sulfonyl and pyrrolidinylmethyl groups but shares the 5-chloro-benzoxazolone and piperazine core. Demonstrated anti-caspase-3 activity in docking studies, suggesting the piperazine linkage enhances target interaction .
- 3-{[4-(2-Bromophenyl)]piperazino-1-yl}-2-benzoxazolone (Compound 7, ): Features a bromophenyl group on piperazine instead of the sulfonyl-dimethoxyphenyl group. The bromine atom may enhance halogen bonding but lacks the sulfonyl group’s polarity .
Structural Differentiation :
- The pyrrolidinylmethyl side chain on piperazine may enhance lipophilicity and membrane permeability relative to simpler piperazine derivatives .
Benzoxazolone Derivatives with Sulfonyl Groups
Key Analogues :
- 4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxoindol-2-yl)-pyrazol-1-yl)benzenesulfonamide (Compound 14, ) : Shares a sulfonamide group but incorporates a pyrazoline-indole core instead of benzoxazolone. The sulfonamide here contributes to hydrogen bonding, as evidenced by IR peaks at 1219–1374 cm⁻¹ (SO₂ stretching) .
- 5-Bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3fb, ) : Contains a brominated benzoxazolone but lacks the piperazine-sulfonyl architecture. The chloro-phenyl group may confer similar hydrophobicity to the target compound’s dimethoxyphenyl group .
Functional Implications :
- The target compound’s sulfonyl group is directly attached to an aromatic ring, unlike the sulfonamide in . This may reduce hydrogen-bonding capacity but increase stability against enzymatic hydrolysis .
- The 3,4-dimethoxy substituents on the bromophenyl ring could enhance π-π stacking interactions in hydrophobic binding pockets compared to non-methoxy analogues .
Anti-Caspase-3 Activity (Inferred from Analogues)
While direct data for the target compound is unavailable, structurally related benzoxazolone-piperazine hybrids () exhibit anti-caspase-3 activity. For example:
- Compound 5 (5-Chloro-3-{[4-cyclopropyl]piperazino-1-yl}-2-benzoxazolone): Moderate binding affinity attributed to the cyclopropyl group’s steric effects.
- Compound 7 (3-{[4-(2-bromophenyl)]piperazino-1-yl}-2-benzoxazolone): Enhanced activity due to bromine’s halogen bonding.
Predicted Advantages of the Target Compound :
- The sulfonyl group may mimic caspase-3’s natural substrates, improving inhibitory potency .
- The pyrrolidinylmethyl side chain could optimize binding pocket occupancy, a feature absent in simpler analogues .
Table 1: Comparative Physicochemical Profiles
*LogP and solubility values are estimated using analogous compounds’ data .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this benzoxazolone derivative?
- Methodology : The compound can be synthesized via multi-step procedures involving:
- Stepwise coupling : Use of sulfonyl chloride intermediates for the introduction of the 2-bromo-3,4-dimethoxyphenylsulfonyl group (analogous to methods in ).
- Piperazine functionalization : Substitution with pyrrolidinylmethyl groups via nucleophilic alkylation (see for regioselective acylation strategies).
- Characterization : Validate purity and structure using 1H/13C NMR , HRMS , and HPLC (≥94% purity threshold) as outlined in and . For example, HRMS data should match theoretical molecular weights within ±2 ppm error.
Q. How does the 5-chloro substituent influence the compound’s stability and reactivity?
- Methodology :
- Comparative stability assays : Compare degradation rates (via HPLC) of 5-chloro derivatives vs. non-halogenated analogs under thermal/oxidative stress ( highlights chloro-substituted benzoxazolones as stable scaffolds).
- Computational analysis : Calculate electron-withdrawing effects of chlorine using DFT to predict reactivity at the benzoxazolone core ( references COX inhibition modulated by substituents).
Advanced Research Questions
Q. What computational strategies are effective for studying interactions between this compound and circadian clock proteins (e.g., CLOCK:BMAL1)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at CLOCK:BMAL1 heterodimer interfaces ( and highlight benzoxazolone derivatives as chronobiological modulators).
- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories (AMBER/CHARMM force fields) to assess binding stability and key residue interactions (e.g., hydrogen bonds with His291 or Arg254 in BMAL1).
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl group for polar interactions) using tools like Phase ( ).
Q. How can conflicting SAR data on anti-inflammatory vs. cytotoxic effects be resolved?
- Methodology :
- Dose-response profiling : Test the compound across a wide concentration range (nM–µM) in dual assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. caspase-3 activation for cytotoxicity) ( and ).
- Off-target screening : Use kinase/GPCR panels to identify unintended targets that may explain contradictory results ( suggests substituent position affects apoptotic pathways).
- Meta-analysis : Compare data across studies with standardized protocols (e.g., MTT vs. ATP-based viability assays) to minimize methodological variability.
Q. What are the challenges in designing in vivo studies for this compound, given its structural complexity?
- Methodology :
- ADME optimization : Prioritize logP <3.5 (calculated via ChemAxon) to enhance bioavailability. Use pro-drug strategies for the sulfonyl group if metabolic instability is observed ( references acetonide protection for labile moieties).
- Toxicokinetics : Monitor plasma half-life and metabolite formation (LC-MS/MS) in rodent models to address potential toxicity from bromo or pyrrolidinylmethyl groups ( notes halogenated benzoxazolones require careful toxicity profiling).
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values for clock protein modulation?
- Methodology :
- Assay standardization : Ensure consistent protein concentrations (e.g., 10 nM CLOCK:BMAL1) and buffer conditions ( uses Tris-HCl pH 7.4).
- Control benchmarking : Compare against known modulators (e.g., KL001 for CRY stabilization) to validate assay sensitivity ( ).
- Statistical rigor : Apply Grubbs’ test to exclude outliers and report IC50 with 95% confidence intervals (n≥3 replicates).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
